molecular formula C21H20ClN3O2S B6508374 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide CAS No. 895782-62-4

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide

Cat. No.: B6508374
CAS No.: 895782-62-4
M. Wt: 413.9 g/mol
InChI Key: GBEMPHAJAYBVHA-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide is a synthetic organic compound featuring a central ethanediamide (oxamide) backbone. The structure includes a 1,3-thiazole ring substituted with a 4-chlorophenyl group at position 2, connected via an ethyl linker to one nitrogen of the oxamide. The other nitrogen is bonded to a 4-ethylphenyl group.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-2-14-3-9-17(10-4-14)24-20(27)19(26)23-12-11-18-13-28-21(25-18)15-5-7-16(22)8-6-15/h3-10,13H,2,11-12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEMPHAJAYBVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential antimicrobial and antitumor properties. It has shown promise in inhibiting the growth of certain bacteria and cancer cells.

Medicine: The compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The thiazole ring plays a crucial role in binding to these targets, often involving hydrogen bonding and hydrophobic interactions. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Features

The compound shares structural similarities with several derivatives documented in the literature. Key analogs include:

N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide ()
  • Core Structure : Combines a thiazolo[3,2-b][1,2,4]triazole system with an ethanediamide linker.
  • Substituents : 3-Chloro-4-methylphenyl and 4-methoxyphenyl groups.
  • Key Differences : The triazole-thiazole fusion increases rigidity compared to the target compound’s simpler thiazole ring. The methoxy group enhances hydrophilicity, contrasting with the target’s 4-ethylphenyl hydrophobic moiety .
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()
  • Core Structure : Ethanediamide linked to a piperazinyl group.
  • Substituents : 4-Methoxybenzoyl and 4-methylphenyl groups.
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine ()
  • Core Structure : Thiazol-2-amine with a benzylidene substituent.
  • Substituents: 4-Chlorophenyl and 4-(dimethylamino)benzylidene groups.
  • Key Differences: The absence of an oxamide bridge reduces hydrogen-bonding capacity, but the dimethylamino group enhances electron-donating properties, which may influence kinase inhibition efficacy .

Physicochemical Properties

A comparative analysis of molecular properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
Target Compound C₂₂H₂₁ClN₃O₂S ~435.9 Thiazole, oxamide, 4-ClPh ~3.8
Compound C₂₃H₂₁ClN₆O₃S ~520.0 Thiazolo-triazole, oxamide ~4.2
Compound C₂₂H₂₆N₄O₄ ~408.4 Piperazine, oxamide ~2.5
Compound C₁₈H₁₆ClN₃S ~349.9 Thiazol-2-amine, benzylidene ~3.1

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